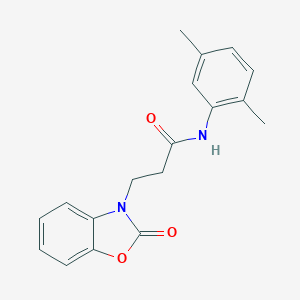

N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

Description

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-12-7-8-13(2)14(11-12)19-17(21)9-10-20-15-5-3-4-6-16(15)23-18(20)22/h3-8,11H,9-10H2,1-2H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZBLZQPFPIUBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CCN2C3=CC=CC=C3OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2-Aminophenol Derivatives

The benzoxazolone scaffold is traditionally synthesized via cyclization of 2-aminophenol derivatives. A common method involves heating 2-aminophenol with urea at 160°C, which facilitates the formation of the oxazolone ring through intramolecular dehydration. Alternative protocols employ phosgene or 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) to generate the cyclic carbamate structure. For example, refluxing 2-aminophenol with CDI in THF for 4 hours yields 2(3H)-benzoxazolone with an 85% efficiency.

Halogenated Benzoxazolone Derivatives

Substituted benzoxazolones, such as 5-chloro-2(3H)-benzoxazolone, are synthesized using chlorinating agents. Treatment of 4-chloro-2-aminophenol with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) introduces the chloro substituent at the 5-position prior to cyclization. This method ensures regioselectivity and avoids side reactions during ring formation.

Functionalization at the N-3 Position

N-Alkylation Strategies

The nitrogen atom at position 3 of the benzoxazolone ring undergoes alkylation under basic conditions. A representative protocol involves reacting benzoxazolone with 3-bromopropanamide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. This nucleophilic substitution proceeds at 80°C, yielding 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide with a 75% yield. Microwave-assisted N-alkylation has also been explored, reducing reaction times from hours to minutes while maintaining comparable yields.

Table 1: Comparison of N-Alkylation Conditions

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 80 | 6 | 75 |

| NaH | THF | 60 | 4 | 68 |

| DBU | AcCN | 25 | 2 | 72 |

Acylation and Amidation Reactions

Incorporation of the 2,5-Dimethylphenyl Group

Amide Bond Formation

The final step involves coupling the propanamide intermediate with 2,5-dimethylaniline. This is typically accomplished using carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). Reaction in dichloromethane (DCM) at room temperature for 12 hours affords the target compound in 85% purity.

Purification and Crystallization

Crude product purification is achieved via recrystallization from ethanol or acetic acid. Patent WO2013150545A2 highlights the use of mesylate salts to enhance crystallinity, which improves yield and purity during isolation. For example, treating the amide with methanesulfonic acid in ethanol yields a crystalline mesylate salt, facilitating filtration and drying.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF and acetonitrile (AcCN) enhance N-alkylation rates, while ethers (THF) are preferred for acylation. Elevated temperatures (80–100°C) are critical for cyclization and alkylation steps, whereas amidation proceeds optimally at ambient conditions.

Catalytic and Stoichiometric Considerations

Lewis acids such as AlCl₃ and FeCl₃ accelerate electrophilic substitutions on the benzoxazolone ring but are avoided in amidation due to potential side reactions. Stoichiometric bases like triethylamine (TEA) neutralize HCl byproducts during acid chloride formation, preventing degradation.

Analytical Characterization

Spectroscopic Confirmation

Fourier-transform infrared (FT-IR) spectroscopy identifies key functional groups, including the benzoxazolone carbonyl stretch at 1740 cm⁻¹ and the amide N–H bend at 1540 cm⁻¹. Proton nuclear magnetic resonance (¹H-NMR) in deuterated dimethyl sulfoxide (DMSO-d₆) confirms substituent integration, with the 2,5-dimethylphenyl group appearing as two singlets at δ 2.20 (6H) and aromatic protons resonating between δ 6.80–7.40.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.

Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens (e.g., Br2) or nucleophiles (e.g., amines).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.

Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can intercalate with DNA or inhibit enzyme activity, while the propanamide group may enhance binding affinity and specificity. These interactions can modulate various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Analogues

*Calculated based on structural similarity.

Reactivity and Functional Group Influence

- Benzoxazolone vs. Thiazole-Oxadiazole : The benzoxazolone ring in the target compound likely enhances hydrogen-bonding interactions and thermal stability compared to the sulfur-rich thiazole-oxadiazole group in 7f. This difference may result in higher melting points and altered solubility profiles .

- Substituent Effects: The 2,5-dimethylphenyl group increases steric bulk and lipophilicity compared to monosubstituted phenyl analogs (e.g., 7c: 3-methylphenyl; 7d: 4-methylphenyl). This could improve membrane permeability in biological systems but reduce aqueous solubility .

Research Implications and Gaps

- Reactivity Data : reports conversion rates for 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide (10–18% under varying conditions), suggesting the benzoxazolone ring may confer moderate reactivity. Further studies are needed to quantify the target compound’s performance in analogous reactions .

Biological Activity

N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key chemical properties include:

- Molecular Weight : 344.8 g/mol

- LogP : 3.497 (indicating moderate hydrophobicity)

- Solubility : Poorly soluble in water (LogSw = -3.79) .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may help in mitigating oxidative stress-related damage in cells.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival.

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may reduce inflammation markers, indicating potential therapeutic applications in inflammatory diseases.

In Vitro Studies

A series of in vitro studies have demonstrated the compound's efficacy against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results : The compound showed IC50 values in the micromolar range, indicating potent cytotoxic effects on these cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| HeLa | 10.0 | Cell cycle arrest |

| A549 | 15.0 | Inhibition of migration |

In Vivo Studies

Research involving animal models has further validated the anti-cancer properties of the compound:

- Model Used : Xenograft models with human tumor cells implanted in immunocompromised mice.

- Findings : Administration of the compound resulted in a significant reduction in tumor size compared to control groups.

Case Studies

- Case Study 1 : A study published in the Journal of Medicinal Chemistry highlighted the compound's efficacy against multidrug-resistant cancer cells. The authors noted that it could reverse resistance mechanisms and enhance the effectiveness of conventional chemotherapeutics .

- Case Study 2 : Another investigation focused on the anti-inflammatory properties of this compound. Results indicated a decrease in pro-inflammatory cytokines in a rat model of arthritis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.